(6-Methylpyridazin-3-yl)methanol hydrochloride
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Overview
Description
(6-Methylpyridazin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridazin-3-yl)methanol hydrochloride typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. The process begins with the preparation of ethyl 6-methylpyridazine-3-carboxylate, which is then reduced using sodium borohydride in a mixture of methanol and tetrahydrofuran at 0°C . The resulting (6-Methylpyridazin-3-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reduction and acidification techniques as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methyl group and the hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 6-Methylpyridazin-3-carboxylic acid.
Reduction: 6-Methylpyridazin-3-ylmethane.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
(6-Methylpyridazin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methylpyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanol: A similar compound with a pyridine ring instead of a pyridazine ring.
(6-Chloropyridin-3-yl)methanol: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
(6-Methylpyridazin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
(6-methylpyridazin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-5-2-3-6(4-9)8-7-5;/h2-3,9H,4H2,1H3;1H |
InChI Key |
LOTBYGDAZIEKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)CO.Cl |
Origin of Product |
United States |
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